(2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one is an organic compound that features a naphthalene ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one typically involves the condensation of 4-chloroaniline with 2-naphthaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound could be used in the development of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s aromatic rings may facilitate binding to proteins or enzymes, influencing their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[(4-bromophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one
- (2E)-3-[(4-methylphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one
- (2E)-3-[(4-nitrophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one
Uniqueness
The presence of the 4-chlorophenyl group in (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one distinguishes it from its analogs. This substitution can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it unique for specific applications.
Properties
IUPAC Name |
(E)-3-(4-chloroanilino)-1-naphthalen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-17-7-9-18(10-8-17)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-13,21H/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGIYBJTVAKIAT-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CNC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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